Cas no 2171674-79-4 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid structure
2171674-79-4 structure
商品名:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid
CAS番号:2171674-79-4
MF:C27H30N2O5
メガワット:462.537507534027
CID:5796530
PubChem ID:165561701

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid
    • EN300-1473169
    • 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
    • 2171674-79-4
    • インチ: 1S/C27H30N2O5/c1-3-4-13-24(26(32)28-16-18(2)14-15-25(30)31)29-27(33)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: QIOOIRUIVJLAOJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC#CC)C(NCC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 762
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1473169-50mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
50mg
$2829.0 2023-09-29
Enamine
EN300-1473169-10000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
10000mg
$14487.0 2023-09-29
Enamine
EN300-1473169-5000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
5000mg
$9769.0 2023-09-29
Enamine
EN300-1473169-1000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
1000mg
$3368.0 2023-09-29
Enamine
EN300-1473169-2500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
2500mg
$6602.0 2023-09-29
Enamine
EN300-1473169-100mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
100mg
$2963.0 2023-09-29
Enamine
EN300-1473169-250mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
250mg
$3099.0 2023-09-29
Enamine
EN300-1473169-500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
500mg
$3233.0 2023-09-29
Enamine
EN300-1473169-1.0g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-4-methylpentanoic acid
2171674-79-4
1g
$0.0 2023-06-06

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid 関連文献

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5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acidに関する追加情報

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171674-79-4, known as 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, an alkyne moiety, and a methyl-substituted pentanoic acid backbone. These structural features make it a versatile building block for various applications, particularly in the synthesis of bioactive molecules and advanced materials.

The Fmoc group is a well-known protecting group in peptide synthesis, offering excellent stability under mild conditions while being easily removable under specific acidic or basic conditions. In this compound, the Fmoc group is attached to an amino group via a hexynamide linker, creating a unique structure that combines the protective properties of Fmoc with the reactivity of an alkyne moiety. The presence of the hexynamide group introduces additional functional diversity, enabling this compound to participate in various click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which are widely used in drug discovery and materials synthesis.

Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioconjugates and drug delivery systems. Its alkyne functionality allows for selective incorporation into larger molecular frameworks, enabling the creation of highly specific binding agents or drug carriers. Additionally, the methyl substitution on the pentanoic acid backbone provides steric and electronic modulation, which can be exploited to optimize pharmacokinetic properties or enhance material stability.

From a synthetic perspective, this compound is typically prepared through multi-step processes involving coupling reactions, protection/deprotection strategies, and alkyne functionalization. The synthesis often begins with the preparation of the Fmoc-amino acid derivative, followed by alkyne installation via methods such as Sonogashira coupling or other transition-metal-catalyzed reactions. The final product is then purified using chromatographic techniques to ensure high purity and structural integrity.

In terms of applications, 5-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-4-methylpentanoic acid has shown promise in several areas. In medicinal chemistry, it serves as a valuable intermediate for peptide-based drug development, where its Fmoc protection allows for precise control over peptide assembly. In materials science, its alkyne functionality makes it an ideal candidate for click chemistry-based polymerization or cross-linking reactions, leading to novel materials with tailored mechanical and electronic properties.

Recent advancements in green chemistry have also explored more sustainable methods for synthesizing this compound. Researchers are investigating catalytic systems that reduce reliance on hazardous reagents and improve reaction efficiency. For instance, catalytic hydrogenation or enzymatic approaches are being evaluated to streamline the synthesis process while maintaining product quality.

In conclusion, 5-{(9H-fluoren-9-yImethoxycarbonyl}amino)hexanynamido-pentanoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool in modern chemical research and development. As ongoing studies continue to uncover new synthetic pathways and applications for this compound, its role in advancing science and technology is expected to grow significantly in the coming years.

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